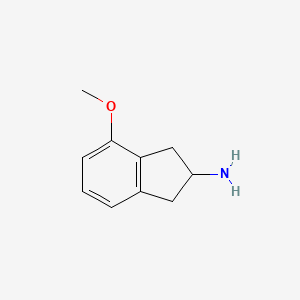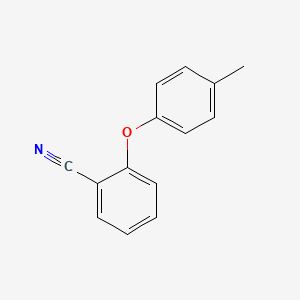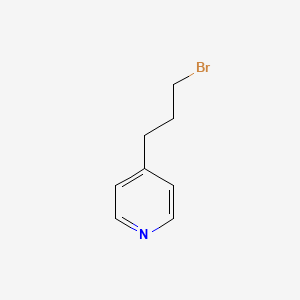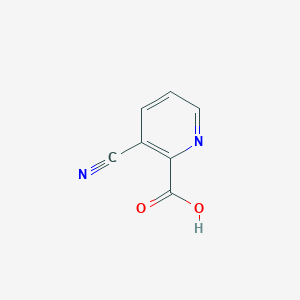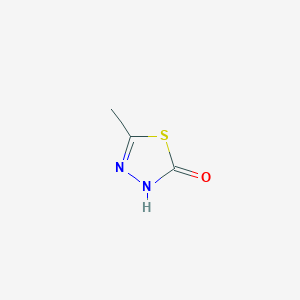
2-羟基-5-甲基-1,3,4-噻二唑
描述
5-Methyl-1,3,4-thiadiazol-2-ol: is a heterocyclic compound with the molecular formula C3H4N2OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of 5-Methyl-1,3,4-thiadiazol-2-ol consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom, with a methyl group attached to the carbon at position 5.
科学研究应用
5-Methyl-1,3,4-thiadiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用机制
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a group to which 5-methyl-1,3,4-thiadiazol-2-ol belongs, have a broad spectrum of biological activities and can interact strongly with various biological targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, including 5-methyl-1,3,4-thiadiazol-2-ol, can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets within the cell. For example, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which may influence their bioavailability .
Action Environment
It is known that the mesoionic nature of 1,3,4-thiadiazol-2-ol derivatives allows them to cross cellular membranes, which may influence their action in different environments .
生化分析
Biochemical Properties
5-Methyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, 5-Methyl-1,3,4-thiadiazol-2-ol can bind to certain proteins, altering their conformation and function, which may impact various metabolic pathways.
Cellular Effects
The effects of 5-Methyl-1,3,4-thiadiazol-2-ol on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, 5-Methyl-1,3,4-thiadiazol-2-ol can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-thiadiazol-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to the inhibition or activation of gene expression, depending on the context . Additionally, 5-Methyl-1,3,4-thiadiazol-2-ol can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3,4-thiadiazol-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,3,4-thiadiazol-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-thiadiazol-2-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 5-Methyl-1,3,4-thiadiazol-2-ol can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Methyl-1,3,4-thiadiazol-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, 5-Methyl-1,3,4-thiadiazol-2-ol can affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3,4-thiadiazol-2-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-thiadiazol-2-ol is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing 5-Methyl-1,3,4-thiadiazol-2-ol to specific cellular compartments, influencing its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 5-Methyl-1,3,4-thiadiazol-2-ol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 5-Methyl-1,3,4-thiadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The methyl group and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the reagents used.
相似化合物的比较
1,3,4-Thiadiazol-2-ol: Lacks the methyl group at position 5.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Contains a mercapto group instead of a hydroxyl group.
2-Bromo-5-methyl-1,3,4-thiadiazole: Contains a bromine atom at position 2.
Uniqueness: 5-Methyl-1,3,4-thiadiazol-2-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
属性
IUPAC Name |
5-methyl-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWYEULLSTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510617 | |
| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-65-8 | |
| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


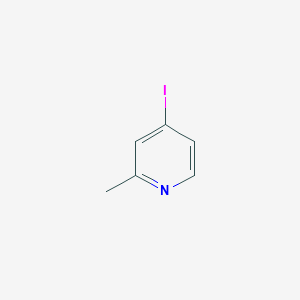
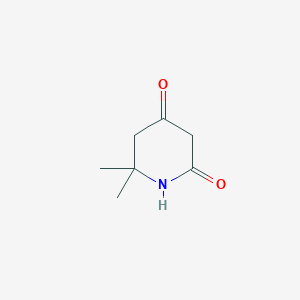
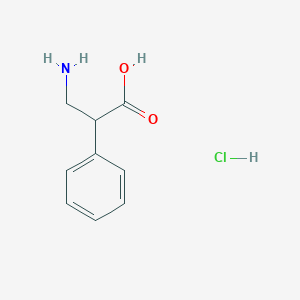
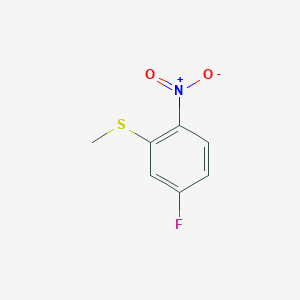
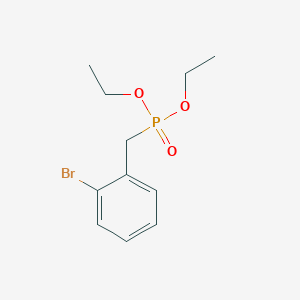


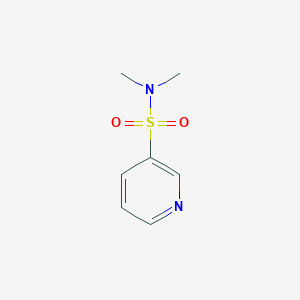
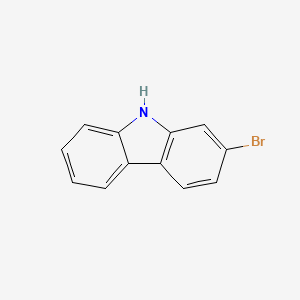
![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
